3-(Trifluoromethyl)-1,2-benzoxazol-7-ol
Description
Properties
IUPAC Name |
3-(trifluoromethyl)-1,2-benzoxazol-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO2/c9-8(10,11)7-4-2-1-3-5(13)6(4)14-12-7/h1-3,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAHXEFEVOOJGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)ON=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor in the synthesis of more complex molecules, facilitating the development of novel compounds with desired properties.
Biology
- Enzyme Inhibition : Research indicates that 3-(trifluoromethyl)-1,2-benzoxazol-7-ol can inhibit specific enzymes involved in neurotransmitter metabolism and bacterial cell wall synthesis. This inhibition is crucial for developing therapeutic agents targeting various diseases.
- Cytotoxic Effects : Studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. In vitro assays suggest that it can induce apoptosis through modulation of cell cycle progression and apoptosis-related proteins .
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various microbial strains, including bacteria and fungi. Its trifluoromethyl group is believed to enhance interactions with microbial targets, leading to increased antibacterial activity .
Case Study 1: Anticonvulsant Efficacy
A study evaluated the anticonvulsant efficacy of benzisoxazole derivatives, including those with trifluoromethyl substitutions. Results indicated a significant reduction in seizure frequency in animal models treated with these compounds compared to controls, suggesting potential applications in epilepsy management.
Case Study 2: Antimicrobial Properties
Research involving 3-(trifluoromethyl)-1,2-benzoxazol-7-ol revealed its effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa. The compound exhibited notable inhibition rates, indicating its potential as a candidate for developing new antimicrobial agents .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The trifluoromethyl group is a common motif in bioactive molecules due to its electronegativity, steric bulk, and resistance to metabolic degradation. Below, we compare 3-(Trifluoromethyl)-1,2-benzoxazol-7-ol with three analogues from the literature:
a) Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide)
- Core Structure : Diarylypyrazole (pyrazole ring fused with aromatic systems).
- Key Features :
- Trifluoromethyl group at pyrazole position 3.
- Sulfonamide and methylphenyl substituents enhance COX-2 selectivity.
- Comparison: Unlike the benzoxazole core, pyrazole in Celecoxib allows for greater conformational flexibility, facilitating enzyme binding.
b) Pyridalyl (2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether)
- Core Structure : Pyridine and dichlorophenyl ether.
- Key Features :
- Trifluoromethyl group on a pyridyloxy moiety.
- Complex ether linkages contribute to insecticidal activity.
- Comparison :
- The benzoxazole core in the target compound is smaller and less sterically hindered than Pyridalyl’s multi-ring system, which may improve synthetic accessibility.
- Pyridalyl’s chlorine substituents enhance environmental persistence, whereas the hydroxyl group in the target compound could promote biodegradability .
c) (4aR)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-4a-propyl-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide
- Core Structure : Furan-pyrrolopyridazine hybrid.
- Key Features :
- Trifluoromethyl group on a furan ring.
- Carboxamide and fluorophenyl groups likely modulate target binding.
- The hydroxyl group at position 4 in the target compound may engage in hydrogen bonding, a feature absent in this furan derivative .
Physicochemical Properties
Key Observations :
- The hydroxyl group in the target compound improves water solubility relative to Celecoxib and Pyridalyl.
- Pyridalyl’s high molecular weight and logP correlate with its use as a non-systemic insecticide, whereas the target compound’s smaller size may favor pharmacokinetic suitability for drug development.
Research Findings and Challenges
- Synthetic Accessibility: The target compound’s benzoxazole core can be synthesized via cyclization of o-aminophenol derivatives, whereas Pyridalyl’s synthesis requires multi-step etherification .
- Stability : The trifluoromethyl group in all compounds enhances thermal and oxidative stability, critical for agrochemicals (e.g., Pyridalyl) and pharmaceuticals (e.g., Celecoxib).
- Toxicity : Hydroxyl groups (as in the target compound) may reduce bioaccumulation risks compared to halogenated analogues like Pyridalyl.
Q & A
Q. What are common synthetic routes for preparing trifluoromethyl-substituted benzoxazole derivatives?
- Methodological Answer : Trifluoromethyl-substituted benzoxazoles are typically synthesized via cyclization reactions or palladium-catalyzed cross-couplings. For example, cyclization of o-aminophenol derivatives with trifluoromethyl-containing acyl chlorides under reflux conditions (e.g., THF/EtN, 55°C) can yield the benzoxazole core. Palladium catalysts like bis(triphenylphosphine)palladium dichloride (0.26 mmol) are effective for coupling aryl halides with trifluoromethyl precursors, as demonstrated in analogous syntheses of benzoxadiazoles . Post-reaction purification often involves recrystallization (ethanol) or silica gel chromatography .
Q. What safety protocols should be followed when handling 3-(Trifluoromethyl)-1,2-benzoxazol-7-ol?
- Methodological Answer : Referencing structurally similar compounds (e.g., 4-(Trifluoromethyl)benzoyl chloride [CAS 329-15-7]), this compound likely requires handling under inert atmospheres (argon) due to moisture sensitivity. Hazard codes such as [危]4-3-III (flammable, corrosive) indicate the need for PPE (gloves, goggles) and fume hood use. Storage should follow guidelines for volatile organics (e.g., low-temperature, desiccated environments) .
Advanced Research Questions
Q. How can low yields in the cyclization step of benzoxazole synthesis be addressed?
- Methodological Answer : Low yields may stem from incomplete cyclization or side reactions. Optimize reaction time (e.g., extending reflux to 48 hours) and catalyst loading (e.g., 5 mol% Pd). Alternatively, introduce microwave-assisted synthesis to enhance reaction efficiency. Purification challenges can be mitigated using sequential washes (e.g., saturated NaHCO, brine) and column chromatography with gradient elution (hexane/EtOAc) .
Q. How does the trifluoromethyl group influence the spectroscopic characterization of benzoxazole derivatives?
- Methodological Answer : The electron-withdrawing trifluoromethyl group induces distinct NMR shifts (typically -60 to -70 ppm) and deshields adjacent protons in NMR (e.g., aromatic protons near CF appear as doublets). Mass spectrometry (HRMS) should show a molecular ion peak with isotopic patterns characteristic of fluorine (M with clusters). X-ray crystallography of related compounds (e.g., 4-[[3-[2-chloranyl-6-(trifluoromethyl)phenyl]-oxazol-4-yl]methoxy]benzoic acid) reveals planarity of the benzoxazole ring and bond angle distortions due to CF .
Q. What strategies enable regioselective functionalization of the benzoxazole ring?
- Methodological Answer : Regioselectivity is controlled by electronic and steric effects. For example, electrophilic substitution at the 7-position of 1,2-benzoxazol-7-ol is favored due to the hydroxyl group’s directing effect. Copper(I)-catalyzed Ullmann couplings (e.g., using 2-methyl-3-butyn-2-ol) or Suzuki-Miyaura reactions (aryl boronic acids) can functionalize specific positions. Kinetic studies on analogous compounds (e.g., 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid) suggest that electron-deficient aryl halides react preferentially at meta positions .
Data Contradiction Analysis
Q. How should conflicting data on reaction solvent efficacy (THF vs. dioxane) be resolved?
- Methodological Answer : Contradictions in solvent performance (e.g., THF vs. 1,4-dioxane in vs. 12) require systematic solvent screening. For benzoxazole cyclization, compare yields under identical conditions (catalyst, temperature) using polar aprotic solvents (DMF, DMSO) versus ethers (THF). Solvent polarity indices and dielectric constants (e.g., THF: ε = 7.5; dioxane: ε = 2.2) influence reaction rates and byproduct formation. Data from analogous syntheses (e.g., tetrazole derivatives in THF/EtN ) support THF for Pd-mediated steps, while dioxane may stabilize intermediates in acid-catalyzed reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
